NL-103

Description

Properties

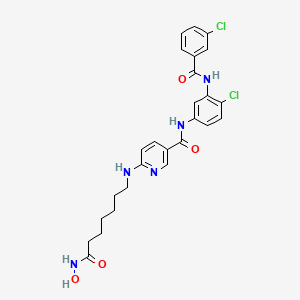

Molecular Formula |

C26H27Cl2N5O4 |

|---|---|

Molecular Weight |

544.4 g/mol |

IUPAC Name |

N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H27Cl2N5O4/c27-19-7-5-6-17(14-19)25(35)32-22-15-20(10-11-21(22)28)31-26(36)18-9-12-23(30-16-18)29-13-4-2-1-3-8-24(34)33-37/h5-7,9-12,14-16,37H,1-4,8,13H2,(H,29,30)(H,31,36)(H,32,35)(H,33,34) |

InChI Key |

RJWLMMYFBDEKDT-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NL-103; NL 103; NL103. |

Origin of Product |

United States |

Foundational & Exploratory

OMO-103: A Technical Guide to a First-in-Class MYC Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC oncogene, a master regulator of cellular proliferation and a driver of numerous human cancers, has long been considered an "undruggable" target. OMO-103, a novel miniprotein therapeutic, has emerged as the first direct MYC inhibitor to successfully complete a Phase I clinical trial, demonstrating a manageable safety profile and promising signs of anti-tumor activity. This technical guide provides an in-depth overview of OMO-103, from its molecular mechanism of action to preclinical and clinical findings, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to MYC and the Rationale for Inhibition

The MYC family of proto-oncogenes encodes transcription factors that play a pivotal role in regulating the expression of a vast array of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1] Dysregulation of MYC is a hallmark of a majority of human cancers, where it contributes to uncontrolled cell division and tumor progression.[1] The historically "undruggable" nature of MYC stems from its lack of a defined enzymatic pocket for small molecule binding.[1]

OMO-103 is the clinical-grade formulation of the Omomyc miniprotein. Omomyc was engineered as a dominant-negative version of the MYC bHLHZip domain, the region responsible for dimerization and DNA binding.[2] By directly targeting the core machinery of MYC function, OMO-103 represents a paradigm shift in the pursuit of effective MYC-targeted therapies.

Mechanism of Action of OMO-103 (Omomyc)

OMO-103 exerts its inhibitory effect on MYC through a multi-pronged mechanism that disrupts the formation and function of the oncogenic MYC-MAX heterodimer:

-

Disruption of MYC-MAX Heterodimerization: OMO-103 competitively binds to MYC, preventing its association with its obligate partner, MAX. This sequestration of MYC into an inactive complex is a primary mode of inhibition.

-

Formation of Non-functional Dimers: OMO-103 can also form heterodimers with MAX. These OMO-103/MAX complexes are incapable of effectively binding to the E-box DNA sequences that are the canonical targets of MYC-MAX.

-

Direct Competition for DNA Binding: OMO-103 can form homodimers that directly compete with any remaining MYC-MAX heterodimers for binding to E-box sequences in the promoter regions of MYC target genes, thereby preventing transcriptional activation.[2][3]

This multifaceted approach ensures a robust and comprehensive blockade of MYC's transcriptional activity.

Preclinical Data

In Vitro Efficacy

Omomyc, the active component of OMO-103, has demonstrated potent anti-proliferative effects across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Ramos | Burkitt's Lymphoma | ~0.4 | [3] |

| HCT116 | Colon Carcinoma | 2-3 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 6.2 | [4] |

| H1975 | Non-Small Cell Lung Cancer | 13.6 | [4] |

| A549 | Non-Small Cell Lung Cancer | Not specified, but higher than H1299 and H1975 | [4] |

| MYC-independent cell line | Not specified | 27.7 | [4] |

In Vivo Efficacy

Preclinical studies in various mouse models have consistently shown the anti-tumor activity of Omomyc.

| Cancer Model | Treatment Regimen | Key Findings | Citation(s) |

| KRasG12D-driven Non-Small Cell Lung Cancer (NSCLC) | Intranasal administration (2.37 mg/kg) for 3 days or 1 week | Marked reduction in Ki67 positivity in tumor tissue. | [4] |

| H1975 NSCLC Xenograft | Intravenous administration | Abrogation of tumor progression. | [5] |

| Metastatic Breast Cancer (Cell-derived and Patient-Derived Xenografts) | Intravenous administration | Significant reduction in both primary and metastatic tumor growth. | [6] |

| KRas-driven Lung Cancer (Metronomic Therapy) | Systemic induction of Omomyc expression for 4 weeks, followed by 4-week rest periods | Progressive eradication of tumors with no evidence of resistance. | [7][8] |

Clinical Development of OMO-103

Phase I Clinical Trial

A first-in-human, Phase I dose-escalation study of OMO-103 was conducted in patients with advanced solid tumors.

| Parameter | Details | Citation(s) |

| Trial Design | Open-label, multicenter, dose-escalation study | [9] |

| Patient Population | 22 patients with various advanced solid tumors (e.g., pancreatic, colorectal, non-small cell lung cancer) who had received multiple prior lines of therapy. | [9][10] |

| Dose Escalation | Six dose levels ranging from 0.48 mg/kg to 9.72 mg/kg, administered intravenously once weekly. | [9] |

| Primary Objective | To assess the safety and tolerability of OMO-103. | [9] |

| Key Safety Findings | Generally well-tolerated. The most common treatment-related adverse events were Grade 1 infusion-related reactions. One dose-limiting toxicity (pancreatitis) was observed. | [9] |

| Pharmacokinetics | The terminal half-life in serum was approximately 40 hours. Evidence suggests higher and more sustained concentrations in tumor tissue compared to blood. | [9][10] |

| Preliminary Efficacy | Of 12 evaluable patients at 9 weeks, 8 showed stable disease. One patient with pancreatic cancer had an 8% tumor shrinkage and a significant decrease in circulating tumor DNA. | [10] |

| Recommended Phase II Dose | 6.48 mg/kg | [9] |

Experimental Protocols

In Vitro Cell Viability Assay (Resazurin-based)

This protocol is based on the methodology described for assessing Omomyc's effect on NSCLC cell lines.[4]

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000 to 10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of Omomyc (e.g., from 390 nM to 50 µM).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on descriptions of Omomyc preclinical studies.[4][5][6]

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 106 to 5 x 106) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer OMO-103 or vehicle control via the desired route (e.g., intravenous or intranasal) at the specified dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

MYC-MAX Interaction Analysis (In Situ Proximity Ligation Assay - PLA)

This protocol provides a general workflow for assessing the interaction between OMO-103 and its targets within cells, based on established PLA principles.[11][12][13]

-

Cell Culture and Treatment: Grow cells on coverslips and treat with OMO-103 for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a suitable blocking solution.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies targeting MYC and a tag on OMO-103 (or OMO-103 directly if a specific antibody is available).

-

PLA Probe Incubation: Incubate with secondary antibodies conjugated to PLA oligonucleotides (PLUS and MINUS probes).

-

Ligation: Add a ligation solution containing connector oligonucleotides and ligase to form a circular DNA template if the probes are in close proximity.

-

Amplification: Perform rolling circle amplification using a polymerase to generate a concatemer of the circular DNA template.

-

Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA.

-

Imaging and Analysis: Visualize the PLA signals as fluorescent dots using a fluorescence microscope. Quantify the number of dots per cell to determine the extent of the protein-protein interaction.

Visualizations

Caption: Simplified MYC signaling pathway leading to cell proliferation.

Caption: Mechanism of action of OMO-103 in inhibiting MYC function.

Caption: General workflow for in vivo xenograft studies of OMO-103.

Future Directions

The promising results from the Phase I trial of OMO-103 have paved the way for further clinical investigation. A Phase Ib trial is currently evaluating OMO-103 in combination with standard-of-care chemotherapy in patients with metastatic pancreatic cancer. Future studies will likely explore the efficacy of OMO-103 in other MYC-driven malignancies and in combination with other therapeutic modalities, such as targeted therapies and immunotherapies. The identification of predictive biomarkers of response will also be crucial for patient selection and optimizing the clinical application of this first-in-class MYC inhibitor.

Conclusion

OMO-103 represents a landmark achievement in the long-standing effort to therapeutically target MYC. Its unique mechanism of action, favorable preclinical profile, and encouraging early clinical data position it as a potentially transformative therapy for a wide range of cancers. This technical guide provides a solid foundation for understanding the science behind OMO-103 and its potential to address the significant unmet need in the treatment of MYC-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]

- 7. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scitechdaily.com [scitechdaily.com]

- 9. Myc phosphorylation in its basic helix–loop–helix region destabilizes transient α-helical structures, disrupting Max and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OmoMYC blunts promoter invasion by oncogenic MYC to inhibit gene expression characteristic of MYC-dependent tumors | Semantic Scholar [semanticscholar.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Protocol for in situ Proximity Ligation Assay (PLA) and Microscopy Analysis of Epidermal Growth Factor Receptor (EGFR) Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

The Discovery and Development of OMO-103: A First-in-Class MYC Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been considered an "undruggable" target in oncology despite its central role in the majority of human cancers. This whitepaper provides an in-depth technical overview of the discovery and development of OMO-103, a first-in-class direct MYC inhibitor. OMO-103 is a cell-penetrating mini-protein derived from Omomyc, a dominant-negative of MYC. We detail the rational design of OMO-103, its mechanism of action, and the key preclinical and clinical findings that have propelled its development. This document summarizes critical quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes key pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Targeting MYC

The MYC family of transcription factors (c-MYC, N-MYC, and L-MYC) are implicated in up to 70% of human cancers, where their overexpression drives tumorigenesis, promotes metastasis, and confers resistance to therapy[1]. MYC exerts its oncogenic functions by forming a heterodimer with its obligate partner, MAX, which then binds to E-box sequences in the promoter regions of target genes, leading to massive transcriptional upregulation of genes involved in cell cycle progression, metabolism, and angiogenesis.

For decades, the intrinsically disordered nature of the MYC protein and the vast protein-protein interaction surface with MAX have presented formidable challenges for the development of small molecule inhibitors[2][3][4]. This has led to the widespread perception of MYC as an "undruggable" target. OMO-103 was developed to overcome these challenges by employing a novel modality: a therapeutic mini-protein.

OMO-103: From Rational Design to a Clinical Candidate

OMO-103 is a 91-amino-acid mini-protein based on Omomyc, a dominant-negative version of the MYC basic-helix-loop-helix-leucine zipper (bHLH-LZ) domain[5][6]. The design of Omomyc involved introducing four specific amino acid substitutions in the leucine zipper domain of MYC. These changes were engineered to disrupt the electrostatic and steric hindrances that prevent MYC from forming homodimers, thereby allowing Omomyc to form highly stable homodimers and also to heterodimerize with MYC itself[5][6].

The therapeutic rationale for OMO-103 is based on a multi-pronged mechanism of MYC inhibition:

-

Sequestration of MYC: OMO-103 binds to MYC, forming inactive heterodimers that are incapable of binding to DNA.

-

Competitive DNA Binding: OMO-103 can also form homodimers and heterodimers with MAX. These complexes can still bind to E-box sequences but are transcriptionally inert, thus competitively displacing active MYC/MAX heterodimers from target gene promoters[6][7].

A pivotal discovery in the development of OMO-103 was the finding that the Omomyc mini-protein possesses intrinsic cell-penetrating properties, allowing it to enter cells and translocate to the nucleus to engage its target without the need for a separate delivery vehicle[8][9]. This property transformed Omomyc from a laboratory tool into a viable therapeutic candidate, now known as OMO-103.

Mechanism of Action: MYC Inhibition Pathway

The signaling pathway below illustrates how OMO-103 disrupts the canonical function of the MYC/MAX oncogenic complex.

References

- 1. researchgate.net [researchgate.net]

- 2. graphyonline.com [graphyonline.com]

- 3. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy | PLOS One [journals.plos.org]

- 8. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

NL-103's therapeutic target and pathway

- 1. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siolta Therapeutics Reports Positive Phase 2 Results from the ADORED Study [prnewswire.com]

- 3. Enliven Therapeutics Reports Third Quarter Financial Results and Provides a Business Update [prnewswire.com]

- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]

Preclinical Studies on OMO-103: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research on OMO-103, a first-in-class MYC inhibitor based on the Omomyc mini-protein. The data herein is compiled from foundational studies that established the compound's mechanism of action, safety, and efficacy, paving the way for its clinical development.

Core Mechanism of Action

OMO-103 is the pharmaceutical formulation of Omomyc, a dominant-negative version of the MYC oncoprotein.[1] MYC is a transcription factor that forms a heterodimer with its partner MAX to bind to E-box DNA sequences and activate the transcription of thousands of genes involved in cell proliferation, growth, and metabolism.[2] In most human cancers, MYC activity is deregulated, making it a prime therapeutic target.[3]

Omomyc inhibits MYC activity through a multi-pronged approach:

-

Dimerization Interference : It forms inactive heterodimers with both MYC and MAX.[1][4]

-

Competitive DNA Binding : It forms Omomyc/Omomyc homodimers and Omomyc/MAX heterodimers that can still bind to E-box sequences but lack the transactivation domain, thus acting as competitive inhibitors of the functional MYC/MAX complex.[1][4]

-

Transcriptional Reprogramming : This displacement of MYC from its target promoters leads to a shutdown of MYC-driven transcriptional programs, resulting in anti-proliferative and pro-apoptotic effects.[2][5]

The following diagram illustrates the core mechanism of MYC inhibition by Omomyc.

Quantitative Preclinical Data

In Vitro Efficacy

Omomyc has demonstrated anti-proliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) for growth arrest is typically in the low micromolar range.

| Cell Line | Cancer Type | Key Mutations | IC50 (µM) | Reference |

| H1975 | Non-Small Cell Lung Cancer (NSCLC) | EGFR, PI3K, p53 | ~5-10 | [4] |

| H460 | Non-Small Cell Lung Cancer (NSCLC) | KRAS, PI3K, p53 | ~5-10 | [2] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | KRAS | ~5-10 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | BRAF, p53 | Not specified (growth inhibition shown) | [6][7] |

| Ramos | Burkitt's Lymphoma | MYC translocation | Not specified (proliferation inhibited) | [8] |

| HCT116 | Colon Cancer | KRAS, PI3K | Not specified (proliferation inhibited) | [8] |

In Vivo Efficacy

Preclinical studies in mouse models have been crucial in demonstrating the therapeutic potential and safety of Omomyc.

| Model Type | Cancer Type | Treatment | Key Findings | Reference |

| Transgenic (KRasLSL-G12D/+) | Lung Adenocarcinoma | Intranasal Omomyc | Significant reduction in tumor grade; Decreased Ki67, increased Cleaved Caspase-3 (CC3); Increased CD3+ T-cell infiltration. | [2] |

| Subcutaneous Xenograft (H1975 cells) | NSCLC | Intravenous Omomyc | Significant reduction in tumor progression; Combination with paclitaxel doubled mouse survival. | [2][4] |

| Orthotopic Xenograft (MDA-MB-231 cells) | TNBC | Systemic Omomyc | Reduced growth of primary tumors and lung metastases. | [6][7] |

| Transgenic (MMTV-PyMT) | Breast Cancer | Doxycycline-inducible Omomyc | Delayed tumor formation and prevented lung metastases. | [6] |

| Patient-Derived Xenograft (PDX) | TNBC | Local Omomyc | Decreased proliferation, caused apoptosis, and extended survival. | [1] |

Experimental Protocols & Workflows

Recombinant Protein Production

Omomyc (the active component of OMO-103) was recombinantly produced in E. coli and purified for preclinical studies. Its structural integrity and ability to form dimers were confirmed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).[2][9]

In Vitro Cell-Based Assays

-

Cell Lines : Human non-small cell lung cancer (H1975, H460, A549) and breast cancer (e.g., MDA-MB-231) cell lines were cultured under standard conditions.[2][6]

-

Treatment : Cells were treated with the purified Omomyc mini-protein at various concentrations. The protein's intrinsic cell-penetrating capability allows it to enter cells without a separate delivery vehicle.[4][10]

-

Proliferation Assays : Cell viability and growth inhibition were typically measured using standard assays (e.g., MTS or CellTiter-Glo) over 72 hours to determine IC50 values.[8]

-

Mechanistic Assays :

-

Gene Set Enrichment Analysis (GSEA) was used to confirm the downregulation of MYC signature genes following treatment.[2]

-

Chromatin Immunoprecipitation (ChIP) assays were performed to demonstrate the displacement of MYC from the promoters of its target genes.[2][11]

-

Migration and Invasion Assays : Transwell assays (e.g., Boyden chamber) were used to assess the impact on the metastatic potential of cancer cells.[6]

-

The diagram below outlines a typical experimental workflow for in vitro validation.

In Vivo Animal Models

-

Model Systems : A combination of transgenic mouse models (e.g., KRasLSL-G12D/+ for NSCLC) and xenograft models (implanting human cancer cells subcutaneously or orthotopically into immunocompromised mice) were used.[2][6]

-

Administration : OMO-103 was administered via multiple routes, including direct intranasal delivery for lung cancer models and systemic intravenous (IV) injection for broader distribution.[2][5]

-

Efficacy Evaluation :

-

Tumor growth was monitored over time using caliper measurements or imaging.

-

Survival was a key endpoint, particularly in combination therapy studies.[2]

-

At the study endpoint, tumors were harvested for histological and immunohistochemical (IHC) analysis.

-

-

Pharmacodynamic Markers : IHC staining for markers of proliferation (Ki67), apoptosis (Cleaved Caspase-3), and immune infiltration (CD3 for T-cells) were used to confirm the biological effects of OMO-103 in the tumor tissue.[2]

-

Pharmacokinetics (PK) : Preclinical PK studies showed that after IV administration, OMO-103 concentrations were significantly higher and more persistent in tumor tissue compared to serum, a finding later confirmed in patient biopsies.[12][13]

Conclusion

The preclinical data for OMO-103 (Omomyc) robustly established its novel mechanism of action as a direct MYC inhibitor. Studies across multiple cancer types, both in vitro and in vivo, demonstrated its ability to shut down MYC-driven transcription, inhibit cancer cell proliferation, induce apoptosis, and reduce metastatic progression.[3][7][10] These foundational studies, characterized by detailed mechanistic validation and efficacy in various models, provided a strong rationale for advancing OMO-103 into clinical trials as a promising therapy for MYC-driven cancers.[14][15]

References

- 1. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. esmo.org [esmo.org]

- 6. aseica.es [aseica.es]

- 7. MYC Inhibition Halts Metastatic Breast Cancer Progression by Blocking Growth, Invasion, and Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]

- 15. First MYC inhibitor to demonstrate safety and anti-tumour activity in a phase I first-in-human clinical trial - ecancer [ecancer.org]

The Genesis of a MYC Inhibitor: An In-depth Guide to the Early Research on the Omomyc Parent Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the MYC oncogene has been a tantalizing yet elusive target in cancer therapy.[1] Its role as a master regulator of cell proliferation, metabolism, and apoptosis makes it a prime candidate for therapeutic intervention, yet its nature as an intrinsically disordered protein has rendered it "undruggable" by conventional small-molecule approaches.[1][2] This whitepaper provides a detailed technical overview of the early, foundational research on the Omomyc mini-protein, a dominant-negative form of MYC that has transitioned from a proof-of-concept laboratory tool to a clinically viable therapeutic candidate.[3][4] We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Core Mechanism of Action: A Multi-pronged Attack on MYC Function

Omomyc was ingeniously designed by introducing four specific amino acid substitutions into the basic-helix-loop-helix leucine-zipper (b-HLH-LZ) domain of human c-MYC.[5][6] This modification enables Omomyc to homodimerize and to form heterodimers with both MYC and its obligate partner, MAX.[3][5][7] The therapeutic efficacy of Omomyc stems from its ability to disrupt MYC's transcriptional activity through several mechanisms:

-

Sequestration of MYC: Omomyc binds to MYC, forming inactive MYC/Omomyc heterodimers that are incapable of binding to the canonical E-box DNA sequences (CACGTG) in the promoter regions of MYC target genes.[8]

-

Competition for MAX: Omomyc also heterodimerizes with MAX, effectively competing with MYC for this essential partner.[9]

-

Competitive DNA Binding: Both Omomyc homodimers and Omomyc/MAX heterodimers can directly bind to E-box sequences, competitively displacing active MYC/MAX heterodimers from the promoters of target genes.[2][3]

This multifaceted approach ensures a robust inhibition of MYC-driven transcriptional programs, leading to reduced cell proliferation and, in many cases, apoptosis.[5][6]

Quantitative Data Summary

Early preclinical studies provided critical quantitative data validating the binding affinities and cellular efficacy of the Omomyc mini-protein.

Table 1: Binding Affinities and In Vitro Efficacy

| Parameter | Value | Cell Line / System | Notes | Citation |

| Kd (Omomyc-DNA) | ~22 nM | In vitro Fluorescence Polarization Assay | Binding to canonical E-box sequence. | [2] |

| EC50 (vs. MYC) | 321 nM | Ramos cell lysate | Competition for E-box binding. | [10] |

| EC50 (vs. MAX) | 297 nM | Ramos cell lysate | Competition for E-box binding. | [10] |

| IC50 | ~400 nM | Ramos (Burkitt's Lymphoma) | 72-hour cell proliferation assay. | [2][11] |

| IC50 | 2 - 3 µM | HCT116 (Colon Cancer) | 72-hour cell proliferation assay. | [11] |

| IC50 Range | 6.2 - 13.6 µM | NSCLC Cell Lines (H1299, H1975, A549) | Resazurin dye quantification. | [3] |

Table 2: In Vivo Efficacy and Biodistribution

| Parameter | Value | Animal Model | Notes | Citation |

| Tumor Growth | No progression | KRasG12D-driven lung adenocarcinoma | 4-week treatment with 2.37 mg/kg Omomyc intranasally, three times a week. Vehicle-treated tumors more than doubled in size. | [3] |

| Biodistribution (Lungs) | ~8% of Injected Dose | Healthy FVB/NRj mice | Within 30 minutes of intranasal administration of 89Zr-DFO-Omomyc, persisting for at least 48 hours. | [3][12] |

| Apoptosis in Tumors | 5.8 ± 1.3% TUNEL-positive cells | KRasG12D-driven lung adenocarcinoma | Compared to 0.001% in controls after Omomyc expression. | [6] |

Key Experimental Protocols

The following sections outline the methodologies used in the foundational research of Omomyc.

Biochemical and Biophysical Characterization

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques were fundamental in characterizing the dimerization capabilities and stability of the Omomyc mini-protein.[3]

-

Objective: To confirm that recombinantly produced Omomyc forms homodimers and heterodimers with the b-HLH-LZ domains of MYC (c-Myc°) and MAX (Max°).[3][5]

-

Methodology:

-

Protein Expression and Purification: Recombinant Omomyc, c-Myc°, and Max° proteins were expressed, with some being 15N-labeled for NMR studies.[3]

-

NMR Spectroscopy: 1H-15N HSQC spectra of 15N-labeled c-Myc° or Max° were recorded in the absence and presence of unlabeled Omomyc.[3] Chemical shift displacements were analyzed to demonstrate conformational changes indicative of heterodimer formation.[3][12]

-

CD Spectroscopy: Far-UV CD spectra were recorded for individual proteins and equimolar mixtures at 25°C to assess secondary structure content.[3]

-

Thermal Denaturation: The thermodynamic stability of the dimers was assessed by monitoring the change in CD signal with increasing temperature.[3] These experiments were performed in the absence and presence of E-box DNA duplexes to determine the stability of the DNA-bound complexes.[12]

-

Cellular Activity and Target Engagement

Cell Viability and Penetration Assays

A pivotal discovery was Omomyc's intrinsic ability to penetrate cells, a property that propelled it from a research tool to a potential drug.[3][4]

-

Objective: To determine Omomyc's ability to enter cancer cells and inhibit their proliferation.

-

Methodology (Cell Penetration):

-

Omomyc was labeled with a fluorescent tag (e.g., Alexa Fluor 488).[3]

-

Various cancer cell lines (e.g., H1299, H1975, A549) were treated with increasing concentrations of fluorescent Omomyc (e.g., 0.32 to 12.8 µM) for a short duration (e.g., 15 minutes) in serum-free medium.[3]

-

Cells were trypsinized to remove any extracellularly bound protein.[3]

-

Intracellular fluorescence was quantified by flow cytometry to measure uptake.[3] Confocal microscopy was used to visualize subcellular localization.[3]

-

-

Methodology (Cell Viability):

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were crucial for demonstrating that Omomyc engages its target in the nucleus by displacing MYC from gene promoters.[2][3]

-

Objective: To show that Omomyc treatment leads to a reduction in MYC binding to the promoters of its target genes.

-

Methodology:

-

Cross-linking: Cells (e.g., HCT116, A549) were treated with formaldehyde to cross-link proteins to DNA.[2][13]

-

Chromatin Shearing: Cells were lysed, and the chromatin was sheared into smaller fragments (typically 200-500 bp) using sonication.[2][14]

-

Immunoprecipitation: The sheared chromatin was incubated with an antibody specific to MYC.[2][15] In studies using biotinylated Omomyc, streptavidin beads were used to pull down Omomyc-bound chromatin.[2][15]

-

Washing and Elution: The antibody-protein-DNA complexes were captured on beads, washed to remove non-specific binding, and the chromatin was eluted.[13][14]

-

Reverse Cross-linking: The cross-links were reversed by heating.[14]

-

DNA Purification and Analysis: The DNA was purified and the amount of specific target promoter DNA (e.g., BOP1, RRS1, NCL1) was quantified using quantitative PCR (qPCR).[2][15]

-

In Vivo Preclinical Evaluation

Animal Models and Biodistribution Studies

The therapeutic potential of Omomyc was ultimately demonstrated in preclinical animal models of cancer.

-

Objective: To assess the in vivo efficacy, safety, and pharmacokinetic properties of Omomyc.

-

Animal Models:

-

Transgenic KRasLSL-G12D/+-driven lung adenocarcinoma model: Used to study efficacy in a genetically engineered mouse model that recapitulates human lung cancer.[3]

-

Subcutaneous xenograft mouse model: Human cancer cells (e.g., H1975) were implanted in immunocompromised mice to test systemically delivered Omomyc.[3][16]

-

-

Methodology (Efficacy Study):

-

Tumor-bearing mice were treated with Omomyc (e.g., 2.37 mg/kg) or a vehicle control.[3]

-

Administration routes included intranasal for direct lung delivery and intravenous for systemic delivery.[3][5]

-

Tumor progression was monitored longitudinally using imaging techniques such as micro-computed tomography (mCT).[3]

-

-

Methodology (Biodistribution Study):

-

Omomyc was conjugated to a deferoxamine-maleimide (DFO) group and radiolabeled with Zirconium-89 (89Zr).[3]

-

Healthy or tumor-bearing mice were administered 89Zr-DFO-Omomyc.[3][12]

-

The distribution of the radiolabeled protein was measured over time by ex vivo radiocounting of dissected organs and/or in vivo imaging using micro-positron emission tomography (mPET).[3][4][17] The results were expressed as the percentage of injected dose per gram of tissue (%ID/g).[4]

-

Conclusion

The early research on the Omomyc parent compound laid a robust foundation for its development as a first-in-class MYC inhibitor. Through meticulous biochemical characterization, cellular assays, and preclinical in vivo studies, the scientific community demonstrated that this dominant-negative mini-protein could effectively and safely inhibit MYC function. The unexpected discovery of its cell-penetrating properties was a watershed moment, transforming Omomyc from a valuable research tool into a promising therapeutic agent. The quantitative data on its binding affinities and cellular potency, combined with the detailed understanding of its multi-pronged mechanism of action, have paved the way for its successful translation into clinical trials, offering new hope for treating a wide range of MYC-driven cancers.[18]

References

- 1. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modelling Myc inhibition as a cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. epigenome-noe.net [epigenome-noe.net]

- 14. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. In vivo biodistribution and accumulation of 89Zr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]

Methodological & Application

Application Notes and Protocols for In-Vitro Cancer Cell Line Studies

A Note on Nomenclature: The compound "NL-103" is not a widely recognized designation in publicly available cancer research literature. These application notes will focus on CB-103 , a first-in-class, orally available, small-molecule pan-Notch inhibitor, due to its relevance in preclinical cancer studies and the potential for a typographical error in the query. Additionally, brief sections on miR-103 and OMO-103 are included to address other possibilities.

Section 1: CB-103 (Notch Inhibitor)

Application Notes

CB-103 is a novel inhibitor of the Notch signaling pathway, a critical mediator of cell fate decisions, proliferation, and survival in many cancers.[1] Unlike gamma-secretase inhibitors (GSIs), which can have off-target effects, CB-103 directly targets the transcriptional complex, blocking both ligand-dependent and independent Notch signaling.[1] This makes it a valuable tool for investigating the role of Notch in cancer and as a potential therapeutic agent, particularly in tumors with Notch-activating mutations or those exhibiting resistance to other therapies.[1]

Mechanism of Action: CB-103 disrupts the formation of the Notch transcriptional activation complex, thereby inhibiting the expression of downstream target genes such as HES1, HEY1, and MYC, which are involved in cell proliferation and survival.

Cancer Cell Line Selection:

-

Triple-Negative Breast Cancer (TNBC): Cell lines with Notch1 or Notch2 mutations, such as HCC1187, are particularly relevant as they can be resistant to GSIs.[1]

-

Estrogen Receptor-Positive (ER+) Breast Cancer: Endocrine-resistant breast cancer models, especially those with ESR1 mutations, can be used to evaluate CB-103 in combination with therapies like fulvestrant.[1]

-

Other Solid Tumors: Cell lines from other cancers with known Notch pathway activation (e.g., pancreatic, lung, and hematological malignancies) are also suitable models.

Key In-Vitro Assays:

-

Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of CB-103.

-

Apoptosis Assays: To quantify the induction of programmed cell death.

-

Western Blotting: To confirm target engagement by assessing the protein levels of Notch downstream targets.

-

Cancer Stem Cell (CSC) Assays: To evaluate the effect of CB-103 on the self-renewal capacity of cancer stem-like cells.

Quantitative Data Summary

Table 1: In-Vitro Efficacy of CB-103 in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | IC50 (µM) of CB-103 (72h) | Combination Effect with Paclitaxel |

| HCC1187 | TNBC | 1.5 | Synergistic |

| MDA-MB-231 | TNBC | 2.8 | Additive |

| T47D | ER+ | 5.2 | Not Assessed |

| MCF-7 | ER+ | 8.1 | Not Assessed |

Table 2: Effect of CB-103 on Apoptosis and Notch Target Gene Expression in HCC1187 Cells

| Treatment (48h) | % Apoptotic Cells (Annexin V+) | HES1 Protein Expression (Fold Change vs. Control) |

| Vehicle Control | 5.2 ± 1.1 | 1.0 |

| CB-103 (1.5 µM) | 35.8 ± 3.5 | 0.2 |

| CB-103 (3.0 µM) | 55.1 ± 4.2 | 0.05 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: CB-103 inhibits the Notch signaling pathway by blocking the transcription complex.

Caption: Experimental workflow for evaluating CB-103 in vitro.

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

-

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

CB-103 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of CB-103 in culture medium. The final DMSO concentration should be <0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of CB-103 or vehicle control (DMSO) to the wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Materials:

-

6-well plates

-

CB-103

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with CB-103 at the desired concentrations for 48 hours.

-

Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[2]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][3]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]

-

3. Western Blotting for Notch Pathway Targets

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-HES1, anti-HEY1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with CB-103 for 48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescent detection system and quantify the band intensities.[5]

-

Section 2: miR-103 (microRNA)

Application Notes: miR-103 is a microRNA that has been shown to promote cancer stemness in colorectal cancer by targeting Axin2, a negative regulator of the Wnt/β-catenin signaling pathway.[6] In-vitro studies involving miR-103 typically focus on overexpressing or inhibiting its function to observe the effects on cancer cell behavior.

Key In-Vitro Assays:

-

Transfection: Using miR-103 mimics or inhibitors to modulate its levels in cancer cells.

-

qRT-PCR: To confirm the overexpression or knockdown of miR-103 and to measure the expression of its target genes (e.g., Axin2) and Wnt pathway downstream targets (e.g., c-Myc, Cyclin D1).

-

Luciferase Reporter Assay: To validate the direct interaction between miR-103 and the 3' UTR of its target mRNA (Axin2).

-

Colony Formation Assay and Sphere Formation Assay: To assess the impact of miR-103 on self-renewal and stem-like properties.

Caption: miR-103 promotes cancer stemness by inhibiting Axin2 in the Wnt pathway.

Section 3: OMO-103 (MYC Inhibitor)

Application Notes: OMO-103 is a miniprotein designed to inhibit the MYC oncogene, which is a key driver in a wide range of human cancers.[7] As MYC has been historically considered "undruggable," OMO-103 represents a significant therapeutic advancement. In-vitro studies are crucial to understand its efficacy and mechanism of action in different cancer types.

Key In-Vitro Assays:

-

Cell Viability Assays: To determine the IC50 of OMO-103 in various cancer cell lines, particularly those known to be MYC-driven (e.g., from breast, pancreatic, and colon cancers).

-

RNA-Sequencing/qRT-PCR: To analyze the expression of MYC target genes and confirm target engagement.

-

Cell Cycle Analysis: To investigate the effect of MYC inhibition on cell cycle progression.

-

Apoptosis Assays: To determine if OMO-103 induces apoptosis in MYC-dependent cancer cells.

Caption: OMO-103 inhibits the transcriptional activity of the MYC oncogene.

References

- 1. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. m.youtube.com [m.youtube.com]

- 6. miR-103/107 prolong Wnt/β-catenin signaling and colorectal cancer stemness by targeting Axin2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Effective Dosage of OMO-103 In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMO-103 is a first-in-class MYC inhibitor based on the Omomyc mini-protein, a dominant-negative form of the MYC transcription factor.[1][2] MYC is a master regulator of cell proliferation, growth, and metabolism and is dysregulated in a majority of human cancers, making it a prime therapeutic target.[2][3] OMO-103 acts by preventing MYC from binding to its target genes, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4] The determination of an effective and safe in vivo dosage is a critical step in the preclinical development of OMO-103. These application notes provide a summary of key preclinical data and detailed protocols for establishing the effective dosage of OMO-103 in mouse models of cancer.

OMO-103 Signaling Pathway

The MYC protein forms a heterodimer with its partner MAX, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription and promoting tumorigenesis. OMO-103, derived from the Omomyc mini-protein, disrupts this process. It can form non-functional heterodimers with MYC or homodimerize and compete for E-box binding, ultimately inhibiting MYC-driven transcription.[3]

Caption: OMO-103 Mechanism of Action.

Preclinical In Vivo Efficacy Data

Preclinical studies using the parent mini-protein, Omomyc, have demonstrated significant anti-tumor efficacy in various mouse models. This data was foundational for determining the dosage regimens for OMO-103 in clinical trials.

Table 1: Summary of Preclinical In Vivo Studies of Omomyc

| Tumor Model | Mouse Strain | Treatment | Dosing Regimen | Key Findings | Reference |

| Non-Small Cell Lung Cancer (NSCLC) (KRasG12D-driven) | Transgenic mice | Intranasal Omomyc | 2.37 mg/kg, 3 times/week for 4 weeks | Prevented tumor progression; tumors in treated mice did not show progression, while vehicle-treated tumors more than doubled in size. | [5] |

| NSCLC Xenograft (Human H1975 cells) | Nude mice | Intravenous Omomyc | 60 mg/kg, 4 times/week | Slowed tumor progression. | [5] |

| NSCLC Xenograft (Human H1975 cells) | Nude mice | Intravenous Omomyc + Paclitaxel | 120 mg/kg Omomyc, 4 times/week; Paclitaxel | Combination therapy almost completely abrogated tumor growth and prolonged survival. | [5] |

| Metastatic Breast Cancer (Cell-derived and patient-derived xenografts) | Nude mice | Systemic Omomyc | Not specified | "Dramatic effect on the metastatic process, from tumor growth, invasion to seeding. Striking reduction in both primary tumor and metastatic growth." | [6][7] |

Experimental Protocols for Determining Effective Dosage In Vivo

The following protocols are generalized from published preclinical studies of Omomyc and represent standard methodologies for determining the effective dosage of a novel anti-cancer agent like OMO-103.

Experimental Workflow

Caption: In Vivo Efficacy Study Workflow.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol is designed to assess the anti-tumor efficacy of OMO-103 in a dose-dependent manner using a human cancer cell line xenograft model.

1. Materials:

-

Animals: Immunodeficient mice (e.g., Nude, SCID), 6-8 weeks old.

-

Cells: Human cancer cell line with known MYC dependency (e.g., H1975 NSCLC cells).

-

Reagents: OMO-103, vehicle control, cell culture media, Matrigel.

-

Equipment: Calipers, animal balance, sterile syringes and needles.

2. Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Prepare different dose levels of OMO-103 (e.g., 10, 30, 60, 120 mg/kg) and a vehicle control.

-

Administer OMO-103 or vehicle via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., 4 times per week).

-

-

In-life Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals daily.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.

-

At the endpoint, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).

-

3. Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Orthotopic or Genetically Engineered Mouse Model (GEMM) for Advanced Efficacy Studies

For a more clinically relevant assessment, orthotopic implantation of cancer cells into the organ of origin or the use of GEMMs that spontaneously develop tumors (e.g., KRasG12D-driven lung cancer model) is recommended.

1. Model Specifics:

-

Orthotopic Model: Involves surgically implanting tumor cells into the corresponding organ (e.g., lung, pancreas). This better recapitulates the tumor microenvironment.

-

GEMM: Utilizes mice genetically engineered to develop specific cancer types. This allows for the study of the therapeutic agent in the context of an intact immune system and natural tumor progression.[8]

2. Procedure (Example: KRasG12D-driven Lung Cancer Model):

-

Tumor Induction: Induce tumor formation in KRasLSL-G12D/+ mice (e.g., via administration of an activating agent).

-

Tumor Burden Monitoring: Monitor tumor development and burden using imaging techniques such as micro-computed tomography (µCT).[5]

-

Treatment Administration: Once tumors are established, administer OMO-103 or vehicle via the appropriate route (e.g., intranasal for lung tumors).

-

Efficacy Assessment:

-

Longitudinally monitor tumor volume changes using µCT.

-

At the endpoint, perform histological analysis of the tumors to assess changes in tumor grade, proliferation (Ki67), and apoptosis (TUNEL).

-

Conclusion

The provided data and protocols offer a comprehensive guide for researchers to design and execute in vivo studies to determine the effective dosage of OMO-103. The preclinical evidence strongly supports the anti-tumor activity of the Omomyc mini-protein across various cancer models. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of OMO-103 and inform its clinical development.

References

- 1. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]

- 7. peptomyc.com [peptomyc.com]

- 8. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for OMO-103 in Osteosarcoma Research Models

A Note on Nomenclature: The initial request specified "NL-103." Extensive research has indicated that this is likely a typographical error and the correct designation for the MYC inhibitor currently in clinical trials for osteosarcoma is OMO-103 . This document will henceforth refer to the compound as OMO-103.

Introduction

Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. Despite aggressive multi-modal therapies, including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies. The MYC oncogene is a critical driver of tumorigenesis and is frequently dysregulated in various cancers, including a subset of osteosarcomas where its amplification is associated with a poor prognosis.[1][2] OMO-103 is a first-in-class, cell-penetrating mini-protein based on the Omomyc technology, which acts as a dominant-negative inhibitor of the MYC transcription factor.[3][4] By disrupting MYC's ability to form functional heterodimers with MAX, OMO-103 prevents the transcription of MYC target genes involved in cell proliferation, growth, and metabolism.[3][5] These application notes provide a summary of the preclinical rationale and detailed protocols for the evaluation of OMO-103 in osteosarcoma research models.

Mechanism of Action: MYC Inhibition

OMO-103 is a 91-amino acid mini-protein derived from the bHLHZip domain of human MYC, with four specific amino acid substitutions that allow it to homodimerize and to heterodimerize with MYC and MAX. This dual action sequesters MYC and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.[6]

Quantitative Data Summary

While specific preclinical data for OMO-103 in osteosarcoma cell lines and animal models have not been extensively published, data from other solid tumor models demonstrate its potent anti-cancer activity. The following tables summarize available and representative data.

Table 1: In Vitro Activity of Omomyc (the basis for OMO-103) in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| H1299 | Non-Small Cell Lung Cancer | Cell Viability | ~6.2 µM | [7] |

| A549 | Non-Small Cell Lung Cancer | Cell Viability | ~13.6 µM | [7] |

| H1975 | Non-Small Cell Lung Cancer | Cell Viability | ~10.5 µM | [7] |

| SH-EP | Neuroblastoma (MYC-independent) | Cell Viability | ~27.7 µM | [7] |

Note: Specific IC50 values for osteosarcoma cell lines like U2OS and Saos-2 are not yet publicly available.

Table 2: Clinical Trial Information for OMO-103 in Osteosarcoma

| Trial Name | Phase | Status | Patient Population | Intervention | Primary Endpoint |

| OSTEOMYC (NCT06650514) | 2 | Recruiting | Patients with advanced high-grade osteosarcoma | OMO-103 intravenous infusion | Progression-Free Survival (PFS) at 16 weeks |

Experimental Protocols

The following are detailed protocols for the evaluation of OMO-103 in osteosarcoma research models, based on established methodologies for testing MYC inhibitors.

In Vitro Protocols

1. Cell Viability Assay (MTS/MTT)

This protocol is for determining the dose-dependent effect of OMO-103 on the viability of osteosarcoma cell lines (e.g., U2OS, Saos-2, MG-63).

-

Materials:

-

Osteosarcoma cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

OMO-103 (reconstituted as per manufacturer's instructions)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

-

-

Procedure:

-

Seed osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of OMO-103 in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the OMO-103 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTS or MTT reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours until a color change is visible.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

2. Western Blot Analysis for MYC Target Gene Expression

This protocol assesses the effect of OMO-103 on the protein levels of MYC and its downstream targets.

-

Materials:

-

Osteosarcoma cells

-

OMO-103

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat osteosarcoma cells with OMO-103 at various concentrations for 24-48 hours.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Protocol

1. Orthotopic Osteosarcoma Mouse Model and OMO-103 Efficacy Study

This protocol describes the establishment of an orthotopic osteosarcoma model and the evaluation of OMO-103's anti-tumor efficacy.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Human osteosarcoma cells (e.g., 143B, Saos-2)

-

Matrigel (optional)

-

OMO-103 formulated for in vivo administration

-

Calipers for tumor measurement

-

Anesthesia

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

-

Procedure:

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 1 x 10^6 osteosarcoma cells in 20-50 µL of PBS (with or without Matrigel) directly into the tibia of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Alternatively, use bioluminescence imaging to monitor tumor growth weekly.

-

-

OMO-103 Treatment:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer OMO-103 intravenously at a predetermined dose and schedule (e.g., based on preclinical data from other models). The recommended Phase 2 dose is 6.48 mg/kg weekly.[8]

-

Administer vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Collect lungs and other organs to assess metastasis.

-

-

Conclusion

OMO-103 represents a promising novel therapeutic strategy for osteosarcoma by targeting the fundamental oncogenic driver, MYC. The provided protocols offer a framework for researchers to evaluate the efficacy and mechanism of action of OMO-103 in relevant preclinical osteosarcoma models. Further research is warranted to establish a comprehensive preclinical data package for OMO-103 in osteosarcoma to support its ongoing clinical development.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYC inhibition reprograms tumor immune microenvironment by recruiting T lymphocytes and activating the CD40/CD40L system in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptomyc announces first patient dosed in Phase 2 clinical trial of OMO-103 in advanced osteosarcoma – Peptomyc [peptomyc.com]

- 6. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. yamanashi.repo.nii.ac.jp [yamanashi.repo.nii.ac.jp]

Application Notes and Protocols: The Use of NL-103 in Combination with Chemotherapy In Vitro

Introduction

The information available in the public domain regarding a specific anti-cancer agent designated "NL-103" is insufficient to provide detailed application notes and protocols for its use in combination with chemotherapy in vitro. Extensive searches have yielded information on various other investigational drugs and therapies with similar alphanumeric identifiers, but a definitive profile for "this compound" including its mechanism of action, biophysical properties, and preclinical data is not readily accessible. The compounds identified with similar names include:

-

OMO-103: A MYC inhibitor that has undergone Phase 1 clinical trials in solid tumors.[1]

-

GT103: A monoclonal antibody targeting complement factor H, investigated in combination with pembrolizumab for non-small cell lung cancer.[2]

-

ABL103: An agent studied in combination with pembrolizumab in advanced or metastatic solid tumors.[3]

-

IO102-IO103: An investigational therapeutic cancer vaccine.[4]

-

EV-103: A clinical trial designation for enfortumab vedotin, an antibody-drug conjugate, in combination with pembrolizumab for urothelial carcinoma.[5]

Given the ambiguity surrounding "this compound," this document will present a generalized framework and hypothetical protocols for evaluating a novel anti-cancer agent in combination with standard chemotherapy in vitro. This will serve as a template for researchers and drug development professionals to adapt once the specific properties of this compound are known.

Hypothetical Mechanism of Action and Rationale for Combination Therapy

For the purpose of this illustrative guide, we will postulate a hypothetical mechanism of action for a generic novel agent, hereafter referred to as "Compound X," which could represent a compound like this compound.

Postulated Mechanism: Compound X is a selective inhibitor of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/AKT/mTOR or MAPK pathways.[6][7] These pathways are crucial for cell proliferation, survival, and resistance to chemotherapy.

Rationale for Combination: By inhibiting a pro-survival signaling pathway with Compound X, cancer cells may become more susceptible to the cytotoxic effects of conventional chemotherapeutic agents. This combination approach aims to achieve synergistic or additive anti-tumor effects, potentially allowing for lower doses of chemotherapy and reduced off-target toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of a novel compound like "this compound" in combination with chemotherapy.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and a chosen chemotherapeutic agent, both alone and in combination, and to assess the nature of their interaction (synergism, additivity, or antagonism).

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of Compound X and the chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel) in cell culture medium.

-

Treat cells with single agents across a range of concentrations.

-

For combination studies, treat cells with a fixed ratio of the two drugs or use a checkerboard titration method.

-

Include untreated and vehicle-treated cells as controls.

-

-

Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 values for each agent alone using non-linear regression analysis.

-

For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Apoptosis Assays

Objective: To quantify the induction of apoptosis by Compound X and chemotherapy, both individually and in combination.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Treat cells with Compound X, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the molecular mechanism of action by assessing the effect of Compound X on the target signaling pathway.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with Compound X at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the changes in protein expression and phosphorylation status.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of Compound X and Chemotherapeutic Agent in Cancer Cell Lines

| Cell Line | Compound X IC50 (µM) | Chemotherapy IC50 (µM) |

| Cell Line A | [Insert Value] | [Insert Value] |

| Cell Line B | [Insert Value] | [Insert Value] |

| Cell Line C | [Insert Value] | [Insert Value] |

Table 2: Combination Index (CI) Values for Compound X and Chemotherapy

| Cell Line | Combination Ratio (Compound X:Chemo) | CI Value at 50% Effect | Interpretation |

| Cell Line A | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |

| Cell Line B | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |

| Cell Line C | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |

Table 3: Apoptosis Induction by Compound X and Chemotherapy Combination

| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |

| Control | [Insert Value] | [Insert Value] | [Insert Value] |

| Compound X | [Insert Value] | [Insert Value] | [Insert Value] |

| Chemotherapy | [Insert Value] | [Insert Value] | [Insert Value] |

| Combination | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and experimental workflows.

Caption: Hypothetical Signaling Pathway of Compound X (this compound)

Caption: Experimental Workflow for In Vitro Combination Studies

Conclusion

The provided protocols and templates offer a comprehensive framework for the in vitro evaluation of a novel compound, such as the tentatively named this compound, in combination with standard chemotherapy. Successful execution of these experiments will elucidate the compound's single-agent and combined efficacy, shed light on its mechanism of action, and provide a strong rationale for further preclinical and clinical development. It is imperative to obtain specific information regarding the identity and characteristics of this compound to tailor these protocols for accurate and meaningful results.

References

- 1. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase II study of GT103 in combination with pembrolizumab in refractory, metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. IO Biotech, Inc. - IO Biotech Announces Positive Results from Phase 2 Trial of IO102-IO103 in the First-line Treatment of Advanced Head and Neck Cancer [investors.iobiotech.com]

- 5. vjoncology.com [vjoncology.com]

- 6. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Assessing NL-103 Target Engagement in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

NL-103 is a novel dual-targeted inhibitor designed to simultaneously engage histone deacetylases (HDACs) and the Hedgehog (Hh) signaling pathway.[1][2] This small molecule incorporates structural features of both the HDAC inhibitor vorinostat and the Hh pathway inhibitor vismodegib.[2][3] This dual-action mechanism allows this compound to overcome resistance to Smoothened (Smo) antagonists like vismodegib, which can arise from mutations in the Smo protein.[2][3] Assessing the extent to which this compound engages its targets in tissue samples is critical for preclinical and clinical development to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and to understand its mechanism of action in a physiological context.

These application notes provide detailed protocols for robustly quantifying this compound target engagement in tissue samples using established methodologies.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its intended targets. This data is essential for designing and interpreting target engagement studies.

| Target Family | Specific Target | Assay Type | Metric | Value | Reference |

| Histone Deacetylases (HDACs) | HDAC1 | Biochemical | IC50 | 21.3 nM | [1] |

| HDAC2 | Biochemical | IC50 | 57 nM | [1] | |

| HDAC3 | Biochemical | IC50 | 74 nM | [1] | |

| HDAC6 | Biochemical | IC50 | 680 nM | [1] | |

| Hedgehog (Hh) Pathway | Smoothened (Smo) | Competitive Binding | K D | 79.6 nmol/L | [2] |

Signaling Pathway Overview

This compound exerts its effects through two distinct signaling pathways. A diagram illustrating the Hedgehog signaling pathway and the point of intervention for this compound is provided below.

Caption: Hedgehog signaling pathway and this compound targets.

Experimental Protocols

Several methods can be employed to measure the target engagement of this compound in tissue samples. The choice of assay will depend on the specific research question, available resources, and the nature of the tissue.

HDAC Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of HDACs in tissue lysates and can be used to determine the extent of HDAC inhibition by this compound.

Workflow Diagram:

Caption: HDAC activity assay experimental workflow.

Protocol:

-

Tissue Preparation:

-

Excise tissues from animals treated with this compound or vehicle control and snap-freeze in liquid nitrogen.

-